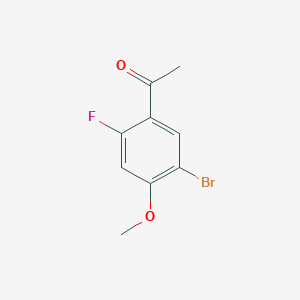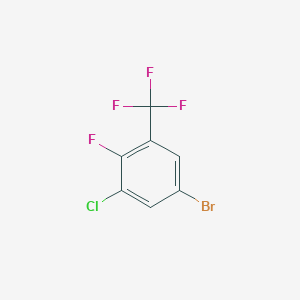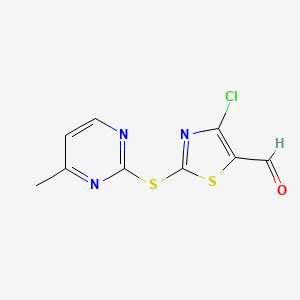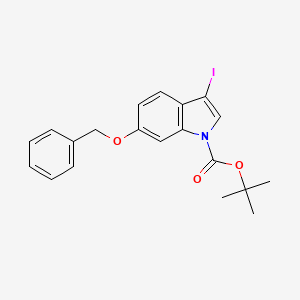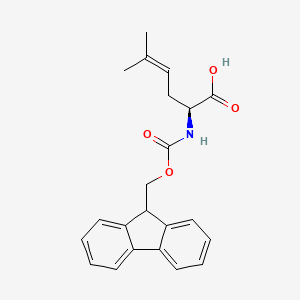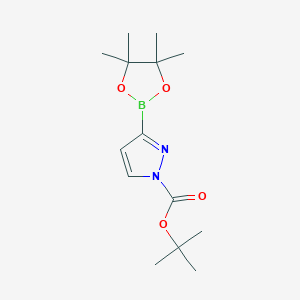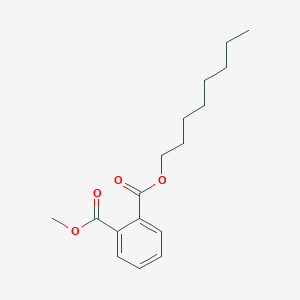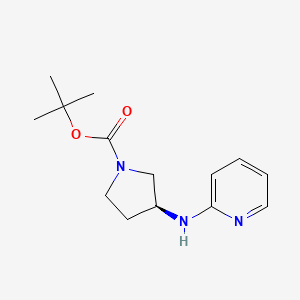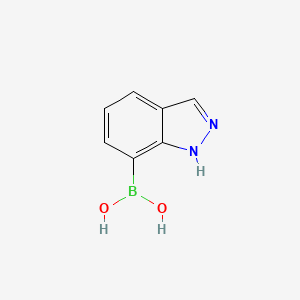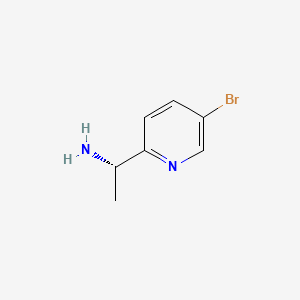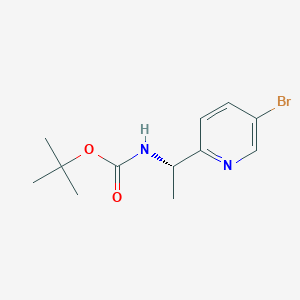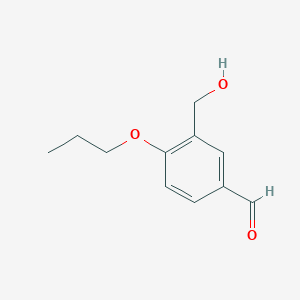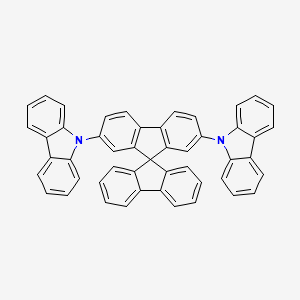
2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Bis(carbazol-9-yl)-9,9-spirobifluorene is an organic compound known for its unique structural properties and applications in organic electronics. This compound features a spirobifluorene core with two carbazole units attached at the 2 and 7 positions. The spirobifluorene structure imparts rigidity and three-dimensionality, which are beneficial for its electronic properties.
作用機序
Target of Action
It is known that this compound belongs to the group ofsemiconductor materials , which suggests that its primary targets could be electronic devices where it is used as a semiconductor.
Biochemical Pathways
Given that 2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene is a semiconductor material , it does not directly participate in biochemical pathways. Instead, its role is more relevant in the field of electronics and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(carbazol-9-yl)-9,9-spirobifluorene typically involves a palladium-catalyzed Suzuki coupling reaction. The starting materials include 2,7-dibromospirobifluorene and carbazole. The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in a solvent such as toluene or dimethylformamide. The reaction mixture is heated under reflux conditions to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The product is typically purified by recrystallization or column chromatography to achieve the desired purity levels required for industrial applications .
化学反応の分析
Types of Reactions
2,7-Bis(carbazol-9-yl)-9,9-spirobifluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the carbazole units, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of carbazole-quinone derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of halogenated or nitrated carbazole derivatives.
科学的研究の応用
2,7-Bis(carbazol-9-yl)-9,9-spirobifluorene has a wide range of applications in scientific research, particularly in the fields of organic electronics and photonics. Some of its notable applications include:
Organic Light-Emitting Diodes (OLEDs): Used as a host material for blue phosphorescent emitters due to its high triplet energy and good charge-transport properties.
Organic Photovoltaics (OPVs): Employed as a donor material in bulk heterojunction solar cells, contributing to improved power conversion efficiency.
Field-Effect Transistors (OFETs): Utilized as a semiconductor material in OFETs, offering high charge mobility and stability.
Sensors: Applied in the development of chemical sensors due to its fluorescence properties.
類似化合物との比較
Similar Compounds
2,7-Bis(carbazol-9-yl)pyrene: Similar structure but with a pyrene core instead of spirobifluorene.
2,7-Bis(carbazol-9-yl)-9,9-dimethylfluorene: Similar structure with dimethyl substitution on the fluorene core.
2,6-Di(9H-carbazol-9-yl)pyridine: Features a pyridine core with carbazole units.
Uniqueness
2,7-Bis(carbazol-9-yl)-9,9-spirobifluorene is unique due to its spirobifluorene core, which imparts a three-dimensional structure that enhances its electronic properties. This structural feature provides better thermal stability and improved charge-transport characteristics compared to its planar analogs .
特性
IUPAC Name |
9-(7'-carbazol-9-yl-9,9'-spirobi[fluorene]-2'-yl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H30N2/c1-7-19-41-33(13-1)34-14-2-8-20-42(34)49(41)43-29-31(50-45-21-9-3-15-37(45)38-16-4-10-22-46(38)50)25-27-35(43)36-28-26-32(30-44(36)49)51-47-23-11-5-17-39(47)40-18-6-12-24-48(40)51/h1-30H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDECBOWBCXTHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=C4C=C(C=C9)N1C2=CC=CC=C2C2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924899-38-7 |
Source


|
| Record name | 2,7-di(9H-carbazol-9-yl)-9,9'-spirobi[fluorene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
